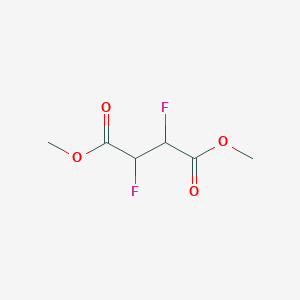
Dimethyl 2,3-difluorosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,3-difluorosuccinate is an organic compound with the molecular formula C6H8F2O4 It is a derivative of succinic acid, where two hydrogen atoms on the 2nd and 3rd carbon atoms are replaced by fluorine atoms, and the carboxyl groups are esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-difluorosuccinate can be achieved through the vicinal difluorination of diols. One common method involves the treatment of methyl esters of L-tartrate or meso-tartrate with sulfur tetrafluoride (SF4) and hydrogen fluoride (HF). This reaction selectively introduces fluorine atoms at the 2nd and 3rd positions of the succinate backbone .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the fluorination process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,3-difluorosuccinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atoms.
Reduction: LiAlH4 or other strong reducing agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 2,3-difluorosuccinic acid or its derivatives.
Hydrolysis: 2,3-difluorosuccinic acid.
Aplicaciones Científicas De Investigación
Dimethyl 2,3-difluorosuccinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism by which dimethyl 2,3-difluorosuccinate exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The presence of fluorine can also affect the compound’s metabolic stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,3-difluorosuccinic acid: Similar structure but with carboxylic acid groups instead of ester groups.
2,3-Difluorobutane: A simpler fluorinated compound with similar vicinal difluorination.
1,2-Difluoroethane: Another compound with vicinal fluorine atoms but a simpler structure.
Uniqueness
Dimethyl 2,3-difluorosuccinate is unique due to its combination of ester groups and vicinal fluorine atoms, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H8F2O4 |
|---|---|
Peso molecular |
182.12 g/mol |
Nombre IUPAC |
dimethyl 2,3-difluorobutanedioate |
InChI |
InChI=1S/C6H8F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 |
Clave InChI |
HTCDJPGLTNCTGT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(C(=O)OC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)

![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)

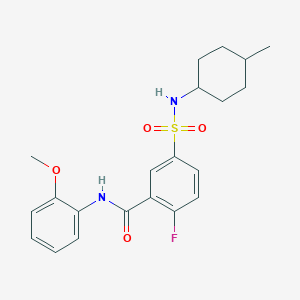
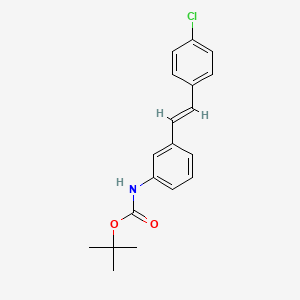
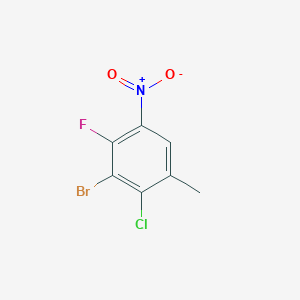
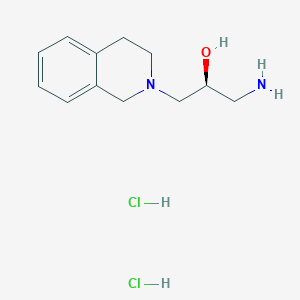
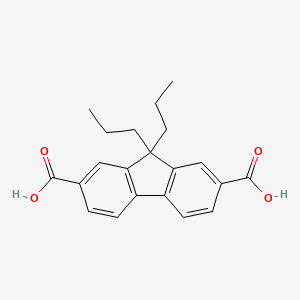

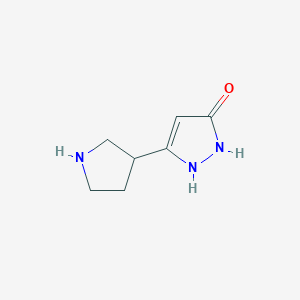
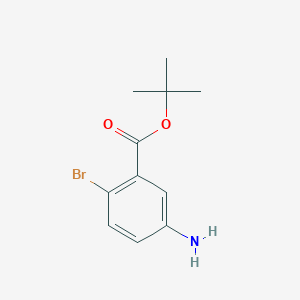
![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)

